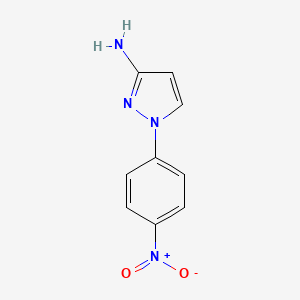
1-(4-Nitrophenyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of a nitrophenyl group at the 4-position and an amine group at the 3-position of the pyrazole ring gives this compound unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-(4-Nitrophenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction conditions, such as temperature and pH, can be optimized to improve the yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
1-(4-Nitrophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anti-cancer agent, particularly against pancreatic and breast cancer cell lines.
Industry: It is used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets within cells. In cancer cells, it has been shown to induce apoptosis (programmed cell death) by disrupting the cell cycle and causing DNA fragmentation. The compound’s ability to inhibit certain enzymes and interfere with cellular signaling pathways contributes to its anti-cancer effects .
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
1-(4-Nitrophenyl)-1H-1,2,3-triazole:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with antimicrobial and anticancer properties
Propriétés
Formule moléculaire |
C9H8N4O2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H8N4O2/c10-9-5-6-12(11-9)7-1-3-8(4-2-7)13(14)15/h1-6H,(H2,10,11) |
Clé InChI |
UGUPUADULADGJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=CC(=N2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


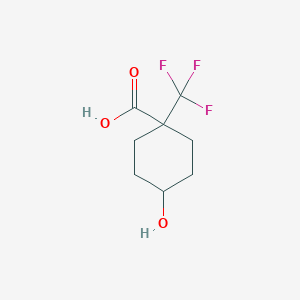
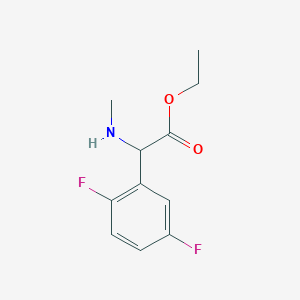

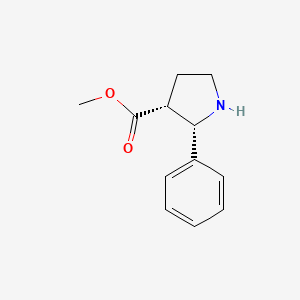

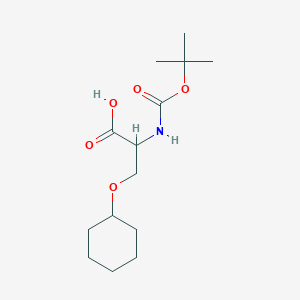

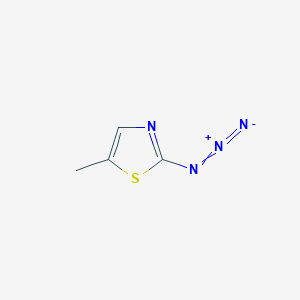


![Methyl 3-[(pyridin-4-yl)amino]benzoate](/img/structure/B13537453.png)
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B13537454.png)
![2-Acrylamidospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13537457.png)

